molecular formula C16H19NO4S2 B2875947 (E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 682764-87-0

(E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No.: B2875947
CAS No.: 682764-87-0
M. Wt: 353.45
InChI Key: ZBKWHASOFWEUBZ-ACCUITESSA-N
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Description

(E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C16H19NO4S2 and its molecular weight is 353.45. The purity is usually 95%.
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Properties

IUPAC Name

butyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-2-3-9-21-14(18)7-4-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWHASOFWEUBZ-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-butyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidinone core linked to a furan moiety. Its chemical formula is C17H22N2O4S2C_{17}H_{22}N_2O_4S_2, with a molecular weight of approximately 394 g/mol. The unique structural attributes contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that synthesized thiazolidinone derivatives demonstrated antibacterial activity against eight bacterial species, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

Compounds containing thiazolidinone structures have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, derivatives similar to this compound have shown promising results in reducing inflammation in animal models .

Anticancer Potential

The anticancer properties of thiazolidinones are another area of interest. Studies have indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several thiazolidinone derivatives and tested their antimicrobial activity. The results showed that compounds similar to This compound significantly inhibited bacterial growth, outperforming standard antibiotics in some cases .
  • Anti-inflammatory Mechanism : In a controlled experiment, a derivative was administered to animal models with induced inflammation. The results indicated a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell growth effectively, with specific focus on mechanisms involving apoptosis .

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